5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
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Overview
Description
Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- is a complex heterocyclic compound. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The unique structure of this compound makes it an interesting subject for research in fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]pyrrole derivatives typically involves multistep processes. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones are obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid . Another approach involves the addition of a pyran ring to an already existing pyrrole ring through intramolecular heterocyclization involving the O-nucleophilic center .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like p-toluenesulfonic acid for cyclization reactions, and oxidizing agents for oxidation reactions. Conditions often involve elevated temperatures and the use of solvents like acetic anhydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various pyrrolo[3,4-c]pyrrole derivatives with different substituents .
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[3,4-c]pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar core structure but have different substituents and functional groups.
Pyrrolo[3,2-b]pyrroles: These compounds have a different arrangement of the pyrrole rings but exhibit similar chemical properties.
Uniqueness
The uniqueness of pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- lies in its specific substituents and stereochemistry, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1217656-93-3 |
---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m0/s1 |
InChI Key |
LWIRXZLYPPQKOS-HZMBPMFUSA-N |
SMILES |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
Isomeric SMILES |
CCOC(=O)[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
Synonyms |
Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-(1,1-diMethylethyl) 3a-ethyl ester, (3aR,6aR)-rel- |
Origin of Product |
United States |
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